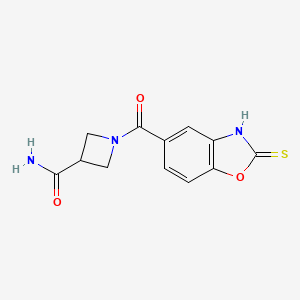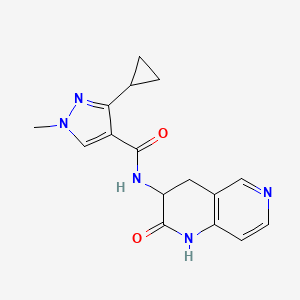![molecular formula C17H22N4O2S B7439062 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide, also known as ETP-46464, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been synthesized using a unique method that involves the reaction of various chemical reagents. The purpose of
Mecanismo De Acción
The mechanism of action of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide involves the inhibition of the protein kinase CK2, which is known to be involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide is its high potency and selectivity for CK2 inhibition. This compound has also been shown to have minimal toxicity in animal studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide. One potential application is its use in combination with other anticancer agents to enhance their efficacy. Another direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Finally, further studies are needed to explore the potential use of this compound in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical studies as an anticancer agent. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it a potential candidate for further development. However, more studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide involves the reaction of 3-methyl-1-(oxan-4-yl)pyrazol-4-amine with 3-ethylsulfanylpyridine-2-carboxylic acid, followed by the formation of the carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies using mouse models have also demonstrated the efficacy of this compound in inhibiting tumor growth and metastasis.
Propiedades
IUPAC Name |
3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-24-15-5-4-8-18-16(15)17(22)19-14-11-21(20-12(14)2)13-6-9-23-10-7-13/h4-5,8,11,13H,3,6-7,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYFQVXDLGPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=CC=C1)C(=O)NC2=CN(N=C2C)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438982.png)

![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)

![N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)

![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)

![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)